Copper methionine
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Overview
Description
Copper methionine is a chelated compound formed by the combination of copper ions and the amino acid methionine. This compound is of significant interest due to its potential applications in various fields, including nutrition, medicine, and industrial processes. Copper is an essential trace element involved in numerous biological processes, while methionine is an essential amino acid that plays a crucial role in protein synthesis and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper methionine can be synthesized by reacting methionine with copper salts under controlled conditions. One common method involves the reaction of methionine with copper hydroxide in an aqueous solution. The reaction is typically carried out at a temperature of around 25°C with a pH of 6.8, and the mixture is stirred for about 20 minutes . The resulting product is a this compound chelate.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar principles as laboratory synthesis. The process may include the use of catalysts to enhance the reaction efficiency and yield. The chelation process ensures that the copper ions are effectively bound to the methionine, making the compound more bioavailable and stable for various applications .
Chemical Reactions Analysis
Types of Reactions: Copper methionine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of copper ions and the functional groups in methionine.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce copper oxide, while reduction can yield copper(I) complexes .
Scientific Research Applications
Copper methionine has a wide range of scientific research applications:
Biology: this compound plays a role in studying copper metabolism and its effects on biological systems.
Medicine: The compound has potential therapeutic applications, including its use in anticancer treatments.
Industry: In industrial applications, this compound is used as a feed additive to improve the nutritional value of animal feed.
Mechanism of Action
The mechanism of action of copper methionine involves the interaction of copper ions with various molecular targets and pathways. Copper ions can participate in redox reactions, acting as either electron donors or acceptors. This property allows this compound to influence several biochemical processes, including:
Oxidative Stress: Copper ions can generate reactive oxygen species (ROS), leading to oxidative stress and cell damage.
Enzyme Activation: Copper is a cofactor for several enzymes, including cytochrome c oxidase and superoxide dismutase, which are involved in cellular respiration and antioxidant defense.
Protein Binding: this compound can bind to proteins, affecting their structure and function.
Comparison with Similar Compounds
Copper methionine can be compared with other copper-amino acid complexes, such as copper histidine and copper cysteine:
Copper Histidine: Similar to this compound, copper histidine is used in nutritional supplements and has applications in studying copper metabolism.
Copper Cysteine: Copper cysteine complexes are known for their strong binding affinity and are often used in research on copper transport and detoxification.
Uniqueness of this compound: this compound is unique due to its specific binding properties and bioavailability. The thioether group in methionine provides a distinct coordination environment for copper ions, influencing the compound’s stability and reactivity .
Properties
Molecular Formula |
C10H18CuN2O4S2-2 |
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Molecular Weight |
357.9 g/mol |
IUPAC Name |
copper;2-azanidyl-4-methylsulfanylbutanoate |
InChI |
InChI=1S/2C5H10NO2S.Cu/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q2*-1;+2/p-2 |
InChI Key |
OGKRAMHEYIKPDE-UHFFFAOYSA-L |
Canonical SMILES |
CSCCC(C(=O)[O-])[NH-].CSCCC(C(=O)[O-])[NH-].[Cu+2] |
Origin of Product |
United States |
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